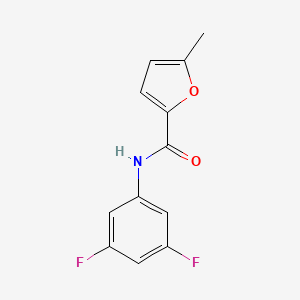![molecular formula C11H10N4S B7461929 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that contains a nitrile and sulfanyl group. In
Mécanisme D'action
The mechanism of action of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is not fully understood. However, research has shown that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
Research has shown that this compound exhibits low toxicity and minimal side effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is its high potency and low toxicity. This makes it an ideal candidate for use in lab experiments. However, the limitations of this compound include its limited solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for research on 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and infectious diseases. Finally, research is needed to explore the potential use of this compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it exhibits potent antitumor, antimicrobial, antifungal, and antiviral properties. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a relatively straightforward process that involves the reaction of 4-phenyl-1,2,4-triazole-3-thiol with acrylonitrile. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction is generally high, and the purity of the product can be easily obtained through recrystallization.
Applications De Recherche Scientifique
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Research has shown that this compound exhibits potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-9(7-12)16-11-14-13-8-15(11)10-5-3-2-4-6-10/h2-6,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSCRXYNIWDWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NN=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)